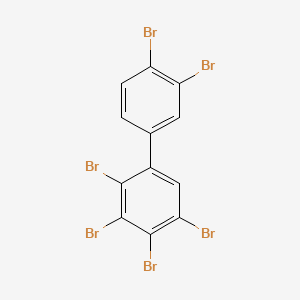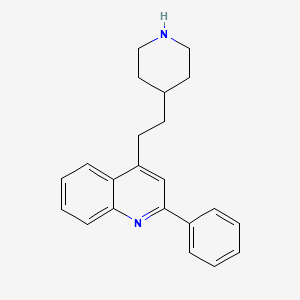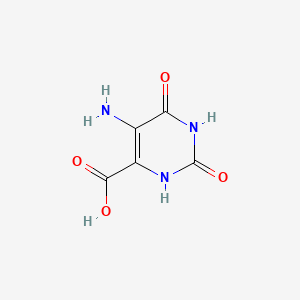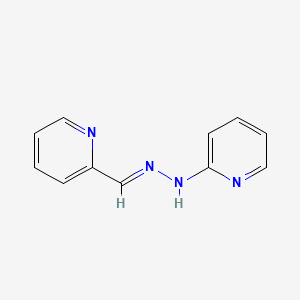
Indomethacin sodium trihydrate
Overview
Description
Indomethacin sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling from inflammation. It works by inhibiting the production of prostaglandins, which are endogenous signaling molecules known to cause these symptoms . Indomethacin sodium is an indole-acetic acid derivative and is known for its potent anti-inflammatory, analgesic, and antipyretic properties .
Mechanism of Action
Target of Action
Indomethacin sodium trihydrate primarily targets the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition is potent and nonselective, affecting both COX-1 and COX-2 . By inhibiting these enzymes, indomethacin prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by indomethacin is the arachidonic acid (AA) pathway . The COX enzymes catalyze the rate-limiting step in this pathway, converting AA to prostaglandins and thromboxanes . By inhibiting COX, indomethacin disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Indomethacin follows linear pharmacokinetics, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . It is metabolized in the liver, with significant enterohepatic recirculation . The metabolites, which include desmethyl, desbenzoyl, and desmethyl-desbenzoyl indomethacin, are pharmacologically inactive . These metabolites, along with indomethacin, are excreted in the urine and bile .
Result of Action
The inhibition of prostaglandin synthesis by indomethacin results in reduced inflammation, pain, and fever . In addition, indomethacin has been found to inhibit the nuclear translocation of IRF3, a key regulator of immune responses . This can help to modulate immune responses, potentially reducing autoimmune reactions .
Action Environment
The action of indomethacin can be influenced by various environmental factors. For instance, in patients with compromised renal function, the co-administration of indomethacin with an ACE inhibitor or angiotensin II antagonist may result in further deterioration of renal function . Additionally, the efficacy of indomethacin in closing a patent ductus arteriosus in premature infants can be influenced by the infant’s weight and age at the time of therapy .
Biochemical Analysis
Biochemical Properties
Indomethacin sodium trihydrate plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for catalyzing the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound interacts with various proteins and biomolecules, including serum albumin, which it binds to for transport in the bloodstream .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain. This inhibition leads to a reduction in inflammation and pain at the cellular level. Furthermore, this compound can impact gene expression by downregulating the expression of genes involved in the inflammatory response . It also affects cellular metabolism by altering the production of metabolic intermediates involved in the inflammatory process .
Molecular Mechanism
The molecular mechanism of action of this compound involves the nonselective inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the levels of these inflammatory mediators, leading to decreased inflammation and pain . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal irritation, renal toxicity, and hepatotoxicity . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at certain dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C9 and CYP2C19. These enzymes catalyze the hydroxylation and demethylation of this compound, leading to the formation of inactive metabolites that are excreted in the urine . The compound also interacts with various cofactors and metabolic intermediates, influencing metabolic flux and metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to serum albumin and other transport proteins. This binding facilitates its distribution to various tissues, where it exerts its anti-inflammatory effects. The compound can accumulate in inflamed tissues, where it inhibits the production of prostaglandins and reduces inflammation . Additionally, this compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes. The compound may also localize to other cellular compartments, including the endoplasmic reticulum and mitochondria, where it can influence cellular function and metabolism . Post-translational modifications, such as phosphorylation, can affect the activity and localization of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin sodium typically involves the reaction of 4-methoxyphenyl hydrazine with methyl levulinate under acid-catalyzed conditions to form a phenylhydrazone. This intermediate undergoes isomerization to an enamine, followed by a cyclic [3,3] sigmatropic rearrangement . The final product is then converted to its sodium salt form.
Industrial Production Methods: Industrial production of indomethacin sodium involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Indomethacin sodium undergoes various chemical reactions, including:
Oxidation: Indomethacin sodium can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various indomethacin derivatives, which may have different pharmacological properties .
Scientific Research Applications
Indomethacin sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Sulindac: An NSAID that is also an indole-acetic acid derivative, similar to indomethacin sodium.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: Indomethacin sodium is unique due to its potent anti-inflammatory effects and its ability to inhibit both COX-1 and COX-2 enzymes non-selectively. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and indomethacin-responsive headache disorders .
Properties
IUPAC Name |
sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRGKDWGWORNU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53-86-1 (Parent) | |
| Record name | Indomethacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20227631 | |
| Record name | Indomethacin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-54-1, 74252-25-8 | |
| Record name | Indomethacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOMETHACIN SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of indomethacin sodium trihydrate?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms [, ].
Q2: Are there compatibility concerns when administering this compound intravenously alongside other neonatal medications?
A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that this compound, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.
Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?
A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.
Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?
A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1194630.png)








